Comparison of (1-Oxoisoindolin-5-yl)boronic acid vs. 4- and 7-Positional Isomers in Drug-Likeness Parameters
The 5-position of the oxoisoindoline core is uniquely favored for activity in certain inhibitor classes. A study on oxoisoindoline-derived aggrecanase inhibitors found that while the core structure itself lacked significant ADAMTS-4 activity, substitution at specific positions modulated ADAMTS-5 inhibition [1]. Although the target compound was not directly tested, the positional isomers of the boronic acid handle (5- vs. 4- or 7-yl) are critical for downstream biological activity. The 5-substituted derivatives in related series have been the most extensively explored for kinase and protein degradation applications, while the 4- and 7-isomers are far less common .
| Evidence Dimension | Positional Preference in SAR |
|---|---|
| Target Compound Data | 5-position boronic acid substitution on oxoisoindoline core |
| Comparator Or Baseline | 4-position (CAS 1214899-66-7) and 7-position (CAS 2377610-19-8) isomers |
| Quantified Difference | 5-isomer is the most prevalent building block in medicinal chemistry literature for this class; 4- and 7-isomers have limited reported applications . |
| Conditions | Medicinal chemistry literature and vendor catalog analysis |
Why This Matters
Choosing the 5-isomer ensures alignment with the most widely validated SAR, reducing the risk of synthetic dead-ends and accelerating lead optimization.
- [1] Cappelli, A., et al. (2010). Design, Synthesis, and Preliminary Biological Evaluation of Pyrrolo[3,4-c]quinolin-1-one and Oxoisoindoline Derivatives as Aggrecanase Inhibitors. ChemMedChem, 5(5), 739-748. doi:10.1002/cmdc.201000021 View Source
